molecular formula C6H6ClNS B1600655 2-Methylthio-3-chloropyridine CAS No. 98626-97-2

2-Methylthio-3-chloropyridine

Cat. No.: B1600655
CAS No.: 98626-97-2
M. Wt: 159.64 g/mol
InChI Key: WGGXTBMWWROJGF-UHFFFAOYSA-N
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Description

2-Methylthio-3-chloropyridine is a heterocyclic compound featuring a pyridine ring substituted with a methylthio group at the second position and a chlorine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthio-3-chloropyridine typically involves the chlorination of 2-methylthiopyridine. One common method includes the reaction of 2-methylthiopyridine with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Methylthio-3-chloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyridine derivatives.

Scientific Research Applications

2-Methylthio-3-chloropyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 2-Methylthio-3-chloropyridine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in redox reactions, influencing various biochemical processes .

Comparison with Similar Compounds

  • 2-Methylthio-4-chloropyridine
  • 2-Methylthio-5-chloropyridine
  • 2-Methylthio-6-chloropyridine

Comparison: 2-Methylthio-3-chloropyridine is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its isomers, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

3-chloro-2-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNS/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGXTBMWWROJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60540654
Record name 3-Chloro-2-(methylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98626-97-2
Record name 3-Chloro-2-(methylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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